molecular formula C7H16ClN B13259508 2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13259508
M. Wt: 149.66 g/mol
InChI Key: HJPBRGMBTNLRMK-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a cyclopropane derivative, where the cyclopropane ring is substituted with a 2-methylpropyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 2-methylpropylmagnesium bromide with cyclopropanone, followed by reductive amination using ammonia or an amine source. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural rigidity and the presence of both cyclopropane and amine functionalities make it a valuable compound in various research applications.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

2-(2-methylpropyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-5(2)3-6-4-7(6)8;/h5-7H,3-4,8H2,1-2H3;1H

InChI Key

HJPBRGMBTNLRMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC1N.Cl

Origin of Product

United States

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